

# Toxicological Profile of CHM-FUBIATA: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Chm-fubiata*

Cat. No.: *B10855701*

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November 2025

## Executive Summary

**CHM-FUBIATA** is a synthetic cannabinoid, a class of novel psychoactive substances (NPS) designed to mimic the effects of  $\Delta^9$ -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. As a relatively new compound, comprehensive toxicological data for **CHM-FUBIATA** is limited. This document provides a detailed overview of the current scientific understanding of **CHM-FUBIATA**, focusing on its chemical properties, metabolic fate, and analytical detection methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the potential risks associated with this compound. The toxicological effects described are largely based on the known class effects of synthetic cannabinoids, as specific quantitative toxicity studies on **CHM-FUBIATA** are not yet available in the public domain.

## Chemical and Physical Properties

**CHM-FUBIATA** is an analytical reference standard that is structurally similar to other known synthetic cannabinoids.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Formal Name	N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide	[1]
Synonyms	CH-FUBIACA	[2]
CAS Number	922092-52-2	[1]
Molecular Formula	C <sub>24</sub> H <sub>27</sub> FN <sub>2</sub> O	[1]
Molecular Weight	378.5 g/mol	
Appearance	Crystalline solid	
Purity	≥98% (as an analytical standard)	
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml	

## Metabolism

The metabolism of synthetic cannabinoids is a critical factor in understanding their duration of action and for developing effective methods for their detection in biological samples. In vitro studies using human liver microsomes have been conducted to elucidate the metabolic pathways of **CHM-FUBIATA**.

## Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The phase I metabolism of **CHM-FUBIATA** has been investigated using pooled human liver microsomes. A typical experimental protocol is as follows:

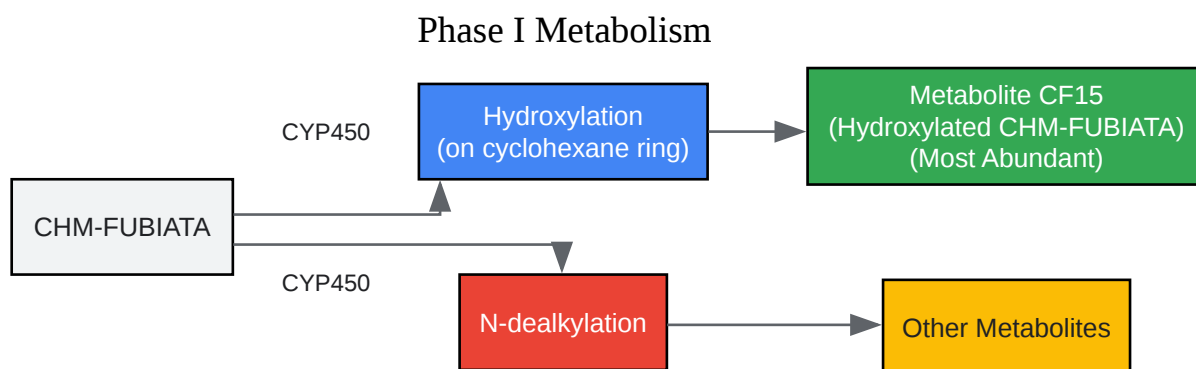
- Incubation: **CHM-FUBIATA** (10 µmol/L) is incubated with human liver microsomes (HLMs) for 1 hour at 37°C. The incubation mixture contains an NADPH regenerating system to support the activity of cytochrome P450 enzymes.

- Sample Preparation: Following incubation, the reaction is quenched, and the samples are diluted.
- Analysis: The diluted samples are then analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

## Metabolic Pathways

The primary metabolic pathways for **CHM-FUBIATA** are hydroxylation and N-dealkylation. The most abundant metabolite identified in vitro is CF15, which is hydroxylated on the cyclohexane moiety.

### Metabolic Pathway of **CHM-FUBIATA**



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Caption: Phase I metabolic pathways of **CHM-FUBIATA**.

## Summary of Metabolites

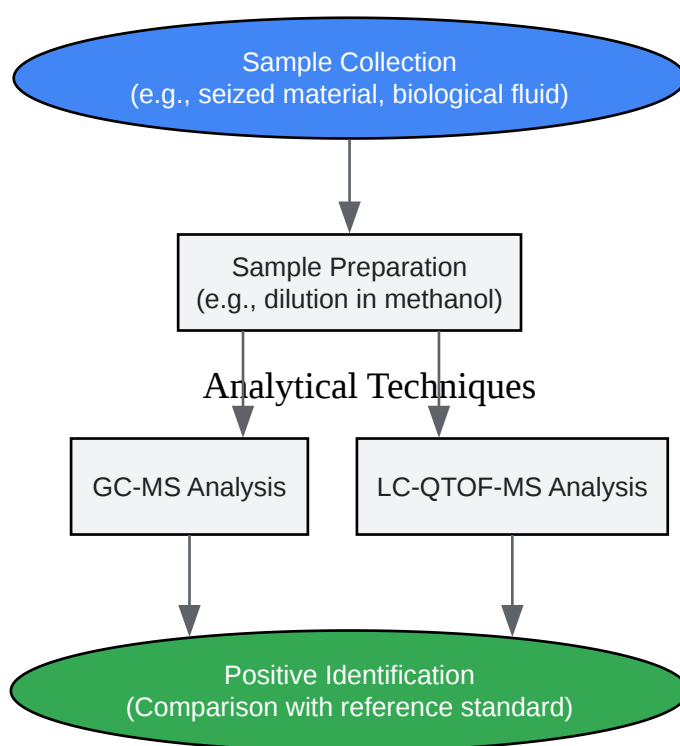
Metabolite ID	Biotransformation	Abundance	Recommended for Urinalysis
CF15	Hydroxylation (cyclohexane)	Most abundant	Yes
-	N-dealkylation	Minor	Not specified

## Analytical Detection

The identification of **CHM-FUBIATA** in seized materials and biological samples is crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are standard analytical techniques for its detection.

## Experimental Protocols for Detection

Workflow for Analytical Detection of **CHM-FUBIATA**



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Caption: General workflow for the analytical detection of **CHM-FUBIATA**.

## GC-MS Parameters

Parameter	Value
Instrument	Agilent 5975 Series GC/MSD System
Column	Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas	Helium (Flow: 1.46 mL/min)
Injection Port Temp.	265 °C
Transfer Line Temp.	300 °C
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Oven Program	50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min
Injection Type	Splitless
Injection Volume	1 µL
Mass Scan Range	40-550 m/z
Retention Time	8.44 min

Source: Center for Forensic Science Research & Education

## LC-QTOF-MS Parameters

Detailed parameters for LC-QTOF-MS analysis can be found in specialized forensic science literature. The method generally involves a C18 column with a gradient elution using mobile phases such as ammonium formate and methanol.

## Toxicological Profile

Disclaimer: There is a significant lack of specific quantitative toxicological data (e.g., LD50, IC50) for **CHM-FUBIATA** in publicly available scientific literature. The following information is based on the known toxic effects of the broader class of synthetic cannabinoids.

Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2. However, many synthetic cannabinoids exhibit higher binding affinities for these receptors

compared to THC, which may contribute to their more severe and unpredictable toxic effects.

## Expected Pharmacological Effects

As a synthetic cannabinoid, **CHM-FUBIATA** is expected to produce psychoactive effects similar to THC. These effects are mediated by the activation of CB1 receptors in the central nervous system.

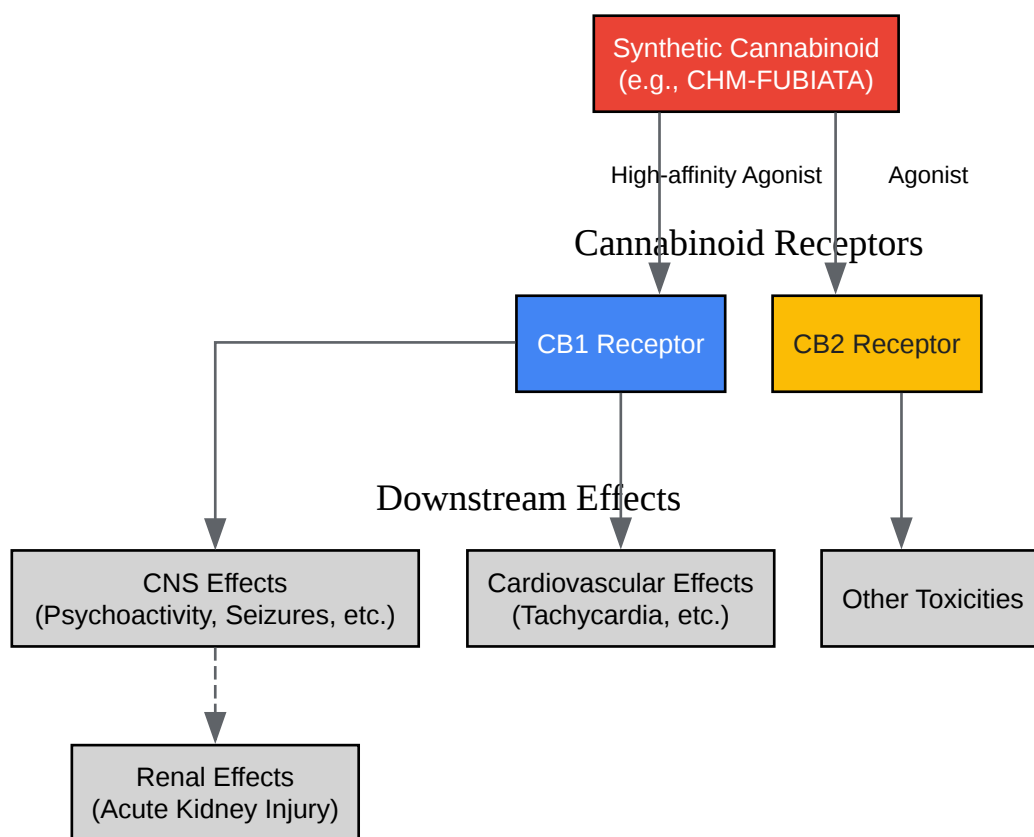
## Adverse Effects and Toxicity

The use of synthetic cannabinoids has been associated with a wide range of adverse health effects, which can be severe and life-threatening. These include:

- Cardiovascular: Tachycardia, hypertension, myocardial infarction, and stroke.
- Neurological: Agitation, anxiety, paranoia, psychosis, seizures, and cognitive impairment.
- Gastrointestinal: Nausea and vomiting.
- Renal: Acute kidney injury.
- Other: Hyperthermia, rhabdomyolysis.

Numerous case reports have documented fatalities associated with the use of synthetic cannabinoids.

Potential Signaling Pathways in Synthetic Cannabinoid Toxicity



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## References

- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
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